7-Hydroxyheptan-2-one

Description

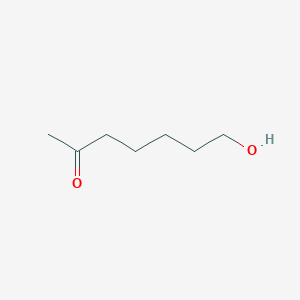

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxyheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBTZUIMOPVXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463620 | |

| Record name | 7-hydroxyheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5070-59-7 | |

| Record name | 7-hydroxyheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyheptan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptan-2-one is a bifunctional organic compound of significant interest in various scientific fields, including organic synthesis, chemical biology, and drug discovery. Its structure, featuring both a hydroxyl and a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules, including fragrances, pharmaceuticals, and insect sex pheromones.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound.

Chemical Structure and Identifiers

This compound is a seven-carbon aliphatic chain with a hydroxyl group at the C7 position and a ketone group at the C2 position.

IUPAC Name: this compound[1][2]

Chemical Formula: C7H14O2[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Experimental Protocols

While specific, detailed, step-by-step protocols for the synthesis of this compound are not extensively documented in readily available literature, plausible synthetic routes can be inferred from established chemical transformations. One such route is the selective oxidation of a corresponding diol.

Generalized Experimental Protocol: Synthesis via Oxidation of Heptane-2,7-diol

This protocol is a generalized procedure based on the known oxidation of alcohols to ketones and should be optimized for specific laboratory conditions.

Materials:

-

Heptane-2,7-diol

-

Jones reagent (chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine solution

Procedure:

-

Dissolution: Dissolve Heptane-2,7-diol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by the careful addition of isopropanol (B130326) until the orange-brown color disappears.

-

Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using standard analytical techniques.

Generalized Protocol: Structural Elucidation by NMR and GC-MS

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3).

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ketone protons, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the remaining methylene protons in the aliphatic chain.

-

13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other carbon atoms in the molecule.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column to separate it from any impurities.

-

MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the biological activity of this compound itself. However, its derivatives are being investigated for potential anti-inflammatory and antimicrobial properties.[1] Some studies suggest that these derivatives may exert their effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of the inflammatory response. Direct interaction of this compound with this pathway has not been established.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

Spectroscopic Profile of 7-Hydroxyheptan-2-one: A Technical Guide

Disclaimer: The spectroscopic data presented in this document are predicted values generated from computational models. Experimental data could not be retrieved from the referenced literature. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical spectroscopic profile and standardized experimental protocols.

Introduction

7-Hydroxyheptan-2-one is a bifunctional organic molecule featuring a ketone and a primary alcohol. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental procedures for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | t | 2H | H-7 |

| 2.44 | t | 2H | H-3 |

| 2.14 | s | 3H | H-1 |

| 1.58 | p | 4H | H-4, H-6 |

| 1.37 | p | 2H | H-5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | C-2 |

| 62.6 | C-7 |

| 43.6 | C-3 |

| 32.4 | C-6 |

| 29.8 | C-1 |

| 25.5 | C-5 |

| 23.4 | C-4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2940-2860 | Medium | C-H stretch (alkane) |

| 1715 | Strong, Sharp | C=O stretch (ketone) |

| 1465 | Medium | C-H bend (alkane) |

| 1050 | Medium | C-O stretch (alcohol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 130 | 5 | [M]⁺ (Molecular Ion) |

| 112 | 15 | [M - H₂O]⁺ |

| 85 | 30 | [M - CH₃CO]⁺ |

| 71 | 60 | [C₄H₇O]⁺ |

| 58 | 100 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Setup (for a standard 400/500 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[3]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

-

Employ a suitable relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[4]

-

Phase the resulting spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (for a neat liquid):

-

Instrument Setup (for a Fourier Transform Infrared (FTIR) Spectrometer):

-

Ensure the sample compartment is clean and dry.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂, H₂O).

-

-

Data Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.[8]

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides information about the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Presence of 7-Hydroxyheptan-2-one in the Microbial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptan-2-one, a bifunctional linear aliphatic hydroxy ketone (C₇H₁₄O₂, CAS: 5070-59-7), has garnered interest in organic synthesis and chemical biology.[1][2] While its applications as a building block for fragrances and pharmaceuticals are being explored, its natural occurrence, particularly within the microbial kingdom, remains a subject of nascent investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in microorganisms, delving into its hypothetical biosynthesis, methodologies for its study, and presenting available data on related microbial ketones.

Natural Occurrence

The definitive identification of this compound as a natural product from a microbial source is documented in at least one actinomycete strain, identified as Amycolatopsis sp.[1]. Actinomycetes, particularly the genus Amycolatopsis, are renowned for their prolific production of a diverse array of secondary metabolites, including many clinically significant antibiotics.[3][4][5][6] The production of this compound by Amycolatopsis sp. suggests a potential role for this compound in the ecological interactions of the microorganism.

While the documented instances are limited, the presence of other structural isomers of hydroxyheptanone and its parent ketone, 2-heptanone (B89624), is more widespread in nature, including in various microorganisms, foods, and insects.[7] This suggests that the enzymatic machinery required for the hydroxylation and ketogenesis of heptane (B126788) backbones exists within the microbial world.

Hypothetical Biosynthesis: The β-Oxidation Pathway

The precise biosynthetic pathway leading to this compound in microorganisms has not been fully elucidated. However, a scientifically plausible route is through the incomplete β-oxidation of longer-chain fatty acids.[1] The β-oxidation cycle is a core metabolic process in many bacteria, including actinomycetes, for the degradation of fatty acids to generate acetyl-CoA and energy.[8][9][10][11][12]

The proposed pathway for this compound formation involves the following key steps:

-

Fatty Acid Activation: A long-chain fatty acid is activated to its corresponding acyl-CoA thioester.

-

Chain Shortening via β-Oxidation: The acyl-CoA undergoes successive rounds of β-oxidation, each cycle shortening the carbon chain by two carbons and producing one molecule of acetyl-CoA. The key enzymes in this cycle are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase.[9][10][11]

-

Incomplete Oxidation and Intermediate Release: It is hypothesized that at the C8 or a longer chain length, the β-oxidation process is interrupted. This could be due to substrate specificity of the enzymes or regulatory mechanisms.

-

Hydroxylation: A hydroxylase, potentially a cytochrome P450 monooxygenase, could introduce a hydroxyl group at the ω-1 position (C7) of the C8 intermediate.

-

Thioester Cleavage and Ketone Formation: The resulting 7-hydroxy-3-keto-octanoyl-CoA could then undergo hydrolysis and decarboxylation to yield this compound.

Caption: Hypothetical biosynthesis of this compound via incomplete β-oxidation.

Data Presentation

To date, there is a lack of published quantitative data specifically for the production of this compound in microbial cultures. However, studies on the closely related compound, 2-heptanone, provide a valuable reference for the expected production levels of such ketones in bacteria. The following table summarizes illustrative quantitative data for 2-heptanone production by various bacterial strains.

| Compound | Microbial Source | Culture Conditions | Production Level | Reference |

| 2-Heptanone | Acetobacteraceae bacterium | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |

| 2-Heptanone | Bacillus thuringiensis | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |

| 2-Heptanone | Apilactobacillus kunkeei | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |

Experimental Protocols

The study of this compound from microbial sources requires robust experimental protocols for cultivation, extraction, and analysis. The following sections provide detailed methodologies adapted from established procedures for microbial metabolite analysis.

Microbial Cultivation

-

Strain and Medium: Amycolatopsis sp. or other potential producing microorganisms are cultured in a suitable liquid medium, such as Tryptic Soy Broth (TSB) or a specialized production medium.

-

Inoculation and Incubation: A seed culture is used to inoculate the production medium. The culture is incubated at an optimal temperature (e.g., 28-30°C) with shaking (e.g., 200 rpm) to ensure aeration.

-

Time-Course Sampling: Samples of the culture are taken at regular intervals to monitor growth (e.g., by measuring optical density at 600 nm) and production of the target compound.

Extraction of this compound

A liquid-liquid extraction method is suitable for the recovery of this semi-volatile compound from the culture broth.

-

Cell Separation: The microbial culture is centrifuged (e.g., 10,000 x g for 15 minutes at 4°C) to separate the cells from the supernatant. The supernatant is collected for extraction.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a non-polar organic solvent such as ethyl acetate (B1210297) or dichloromethane. The mixture is vigorously vortexed for 2 minutes.

-

Phase Separation: The mixture is centrifuged (e.g., 5,000 x g for 10 minutes) to achieve clear phase separation.

-

Collection and Concentration: The organic phase (top layer for ethyl acetate, bottom for dichloromethane) is carefully collected. The extraction is typically repeated three times, and the organic phases are pooled.

-

Drying and Evaporation: The pooled organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 30°C).

-

Reconstitution: The dried extract is reconstituted in a small, known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.

-

GC Conditions (Illustrative):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

-

MS Conditions (Illustrative):

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-400

-

-

Quantification:

-

Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

-

Calculation: The concentration of this compound in the microbial extract is determined by interpolating its peak area ratio from the calibration curve.

-

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in microorganisms, specifically in Amycolatopsis sp., opens avenues for further research into its biosynthesis, ecological role, and potential biotechnological applications. While quantitative data remains scarce, the methodologies for its study are well-established. Future research should focus on:

-

Screening of diverse microorganisms: A broader screening of actinomycetes and other microbial genera may reveal additional producers of this compound and its analogs.

-

Elucidation of the biosynthetic pathway: Genetic and biochemical studies are needed to identify the specific enzymes involved in the incomplete β-oxidation and hydroxylation steps leading to its formation.

-

Optimization of production: Fermentation conditions can be optimized to enhance the yield of this compound for further characterization and potential applications.

-

Investigation of biological activity: The biological activities of this compound, such as antimicrobial or signaling functions, should be thoroughly investigated to understand its ecological significance.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing microbial metabolite, providing a framework for its investigation from biosynthesis to quantitative analysis.

References

- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]

- 2. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. aocs.org [aocs.org]

- 12. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines | MDPI [mdpi.com]

7-Hydroxyheptan-2-one: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxyheptan-2-one is a bifunctional organic compound featuring a hydroxyl group and a ketone, making it a valuable and versatile chiral building block in organic synthesis. Its utility is particularly pronounced in the synthesis of complex molecules such as insect sex pheromones and as a potential scaffold for pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies for both racemic and enantiomerically pure forms, key chemical reactions, and potential applications in drug development, with a focus on its prospective role in creating anti-inflammatory agents.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are fundamental for its application in synthesis and analysis. While experimental physical data is not extensively reported, the following tables summarize its key identifiers and predicted properties, alongside a predicted analysis of its NMR spectra.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 5070-59-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Refractive Index | Not available | [3] |

| Solubility | Soluble in polar organic solvents | [2] |

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃-C=O) | 2.14 | Singlet | 3H |

| H3 (-CH₂-C=O) | 2.45 | Triplet | 2H |

| H4, H5 (-CH₂-CH₂-) | 1.58 | Multiplet | 4H |

| H6 (-CH₂-CH₂OH) | 1.65 | Multiplet | 2H |

| H7 (-CH₂-OH) | 3.64 | Triplet | 2H |

| -OH | ~1.5-2.5 | Broad Singlet | 1H |

¹³C NMR (Predicted)

| Position | Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 29.8 |

| C2 (C=O) | 209.5 |

| C3 (-CH₂-C=O) | 43.8 |

| C4 (-CH₂-) | 23.5 |

| C5 (-CH₂-) | 32.4 |

| C6 (-CH₂-CH₂OH) | 25.6 |

| C7 (-CH₂-OH) | 62.7 |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the selective reduction of a bifunctional precursor being a common and effective strategy. Furthermore, its importance as a chiral building block has driven the development of enantioselective biocatalytic methods.

Racemic Synthesis via Reduction of 6-Oxoheptanal (B8601428)

A straightforward method for preparing this compound is the chemoselective reduction of the aldehyde functionality in 6-oxoheptanal, leaving the ketone intact.

Experimental Protocol: Reduction of 6-Oxoheptanal

-

Materials: 6-oxoheptanal, sodium borohydride (B1222165) (NaBH₄), sodium nitrate (B79036) (NaNO₃), methanol (B129727), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve 6-oxoheptanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (1.25 eq) and sodium nitrate (3.0 eq) in methanol.

-

Slowly add the NaBH₄/NaNO₃ solution to the cooled solution of 6-oxoheptanal over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 50 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary. A yield of approximately 92% can be expected.[2]

-

Enantioselective Synthesis using Ketoreductases

The synthesis of enantiomerically pure (R)- or (S)-7-hydroxyheptan-2-one is crucial for its application in stereoselective synthesis. Biocatalytic reduction of a suitable prochiral ketone using ketoreductases (KREDs) is a highly effective method.[4][5][6] This protocol describes a general procedure for the asymmetric reduction of a precursor ketone to a chiral alcohol.

Experimental Protocol: Enantioselective Biocatalytic Reduction

-

Materials: Prochiral ketone precursor, ketoreductase (KRED) with desired stereoselectivity (e.g., KRED-P1-A12 for (S)-alcohol or KRED-P2-C01 for (R)-alcohol), NADP⁺ or NAD⁺, glucose, glucose dehydrogenase (GDH) for cofactor regeneration, potassium phosphate (B84403) buffer (100 mM, pH 7.0), isopropanol (B130326) (co-solvent), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add the prochiral ketone substrate, the selected ketoreductase, NADP⁺ (or NAD⁺), and glucose dehydrogenase.

-

Add glucose as the stoichiometric reductant for cofactor regeneration. Isopropanol can be used as a co-solvent to improve substrate solubility.

-

Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

-

Once the reaction reaches completion (typically >99% conversion and >99% ee), quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude chiral alcohol.

-

Purify by column chromatography if necessary.

-

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a wide range of selective chemical transformations at either the hydroxyl or the ketone group.

Reactions at the Hydroxyl Group

The primary alcohol can be readily functionalized through various reactions:

-

Esterification: The hydroxyl group can be acylated to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields 7-acetoxyheptan-2-one.

-

Etherification: Conversion to ethers can be achieved, for instance, by Williamson ether synthesis.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (7-oxoheptan-2-al) or, with stronger oxidizing agents, the carboxylic acid.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution with a variety of nucleophiles.

Experimental Protocol: Esterification to 7-Acetoxyheptan-2-one

-

Materials: this compound, acetic anhydride, dry pyridine, dichloromethane (B109758), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of methanol.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 7-acetoxyheptan-2-one by column chromatography.

-

Reactions at the Ketone Group

The ketone functionality is amenable to a variety of nucleophilic addition reactions:

-

Reduction: The ketone can be reduced to a secondary alcohol, yielding heptane-2,7-diol.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides converts the ketone into an alkene.

-

Aldol (B89426) Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.[2]

References

- 1. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Hydroxy-2-heptanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

The Biological Frontier of 7-Hydroxyheptan-2-one and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptan-2-one, a versatile bifunctional molecule, and its derivatives are emerging as compounds of significant interest in medicinal chemistry. While primarily utilized in the synthesis of fragrances and insect pheromones, recent investigations have unveiled their potential as anti-inflammatory and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives. It consolidates available data on their mechanisms of action, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways. Due to the limited publicly available quantitative data for this compound itself, this guide incorporates data from structurally related hydroxy ketones and derivatives to provide a framework for future research and development.

Introduction

This compound is a seven-carbon linear aliphatic ketone with a hydroxyl group at the 7-position and a ketone at the 2-position.[1] This bifunctional nature makes it a valuable scaffold for the synthesis of a diverse range of derivatives, allowing for the modulation of its physicochemical and biological properties.[1] While its role as a synthetic intermediate is well-established, the exploration of its bioactive potential is a more recent endeavor. Preliminary studies suggest that derivatives of this compound may exert their biological effects through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, and may possess antimicrobial properties against various pathogens.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this chemical class.

Anti-inflammatory Activity

Derivatives of this compound are being investigated for their potential to mitigate inflammatory responses. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[1]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Quantitative Anti-inflammatory Data (Illustrative)

| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Flavonoid Derivatives | TNF-α production | RAW 264.7 | < 1 - 50 | |

| Xanthone Derivatives | Nitric Oxide (NO) release | RAW 264.7 | 5.77 ± 0.66 | [2] |

| Xanthone Derivatives | PGE2 release | RAW 264.7 | 9.70 ± 1.46 | [2] |

| Pyridazinone Derivatives | NF-κB activity | THP1-Blue | < 10 | [3] |

| Chalcone Derivatives | 5-Lipoxygenase | Human Neutrophils | Varies | [4] |

Table 1: Illustrative Anti-inflammatory Activity of Related Compound Classes.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to quantify the inhibition of NF-κB transcriptional activity.

Objective: To determine the dose-dependent inhibitory effect of a test compound on NF-κB activation.

Materials:

-

HEK293T or similar cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

NF-κB stimulant (e.g., TNF-α at 10 ng/mL)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add the NF-κB stimulant (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity (transfection efficiency). Calculate the percentage of inhibition relative to the stimulated vehicle control.

Antimicrobial Activity

While dedicated studies on the antimicrobial properties of this compound are limited, the broader class of aliphatic ketones is known to possess antimicrobial activity.[5] The proposed mechanisms of action often involve disruption of microbial cell membranes and induction of oxidative stress.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of ketones is thought to be multifactorial. The lipophilic nature of the alkyl chain can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, the ketone functional group can potentially interact with cellular macromolecules, such as enzymes and proteins, leading to their inactivation. Some ketones may also induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.

Quantitative Antimicrobial Data (Illustrative)

Specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are not widely reported. The following table presents MIC values for other ketone-containing compounds to illustrate the potential range of activity.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Hydroxy Semicarbazones | E. coli | 31.25 - >1000 | [6] |

| Hydroxy Semicarbazones | P. aeruginosa | 62.5 - 500 | [6] |

| Chalcones | S. aureus | 31.25 - 125 | [7] |

| Azoderivatives of β-diketones | E. coli | MIC50 = 420 | [8] |

| Steroidal Hydrazones | B. cereus | 370 - 3000 | [9] |

Table 2: Illustrative Antimicrobial Activity of Ketone-Containing Compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound derivative)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The exploration of the biological activities of this compound and its derivatives is still in its early stages. The preliminary evidence suggesting anti-inflammatory and antimicrobial potential is promising and warrants further investigation. Future research should focus on:

-

Synthesis and Screening of Derivative Libraries: A systematic synthesis of a diverse library of this compound derivatives and their screening in robust biological assays is crucial to establish clear structure-activity relationships.

-

Elucidation of Molecular Mechanisms: In-depth studies are needed to precisely define the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNE--signaling pathways leading to its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyheptan-2-one: A Prospective Analysis of its Potential as an Anti-Inflammatory Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential anti-inflammatory properties of 7-Hydroxyheptan-2-one. As of the date of this publication, direct experimental evidence supporting this activity in peer-reviewed literature is limited. The information presented herein is based on the compound's chemical properties, the known biological activities of structurally related molecules, and established methodologies for evaluating anti-inflammatory agents. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a bifunctional seven-carbon molecule containing both a hydroxyl and a ketone group, presents as a candidate for investigation. While its derivatives have been explored for their therapeutic potential, the parent compound remains largely uncharacterized in the context of inflammation.[1] This whitepaper outlines a prospective framework for the evaluation of this compound as an anti-inflammatory agent, detailing its chemical rationale, potential mechanisms of action, and a comprehensive suite of proposed experimental protocols.

Introduction: The Rationale for Investigation

This compound (CAS 5070-59-7) is a linear aliphatic hydroxy ketone.[1] Its structure, featuring a terminal hydroxyl group and a ketone at the second carbon position, offers versatile reactivity.[1] The hydroxyl group can participate in hydrogen bonding, a key interaction with biological macromolecules, while the ketone moiety is amenable to various chemical reactions.[2]

Recent research has highlighted the anti-inflammatory potential of other ketone bodies, such as β-hydroxybutyrate, which has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[3][4][5] This provides a compelling rationale for investigating structurally similar compounds like this compound. Furthermore, derivatives of this compound are being explored for their inhibitory effects on pro-inflammatory cytokines through the NF-κB pathway, suggesting that the core scaffold may possess inherent anti-inflammatory properties.[1]

Potential Mechanisms of Action

Based on the known signaling pathways of inflammation and the activities of related compounds, this compound could potentially exert anti-inflammatory effects through the modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Small molecules can inhibit this pathway at various points.[6][7] It is hypothesized that this compound could interfere with the activation of the IκB kinase (IKK) complex, preventing the subsequent degradation of IκBα and the nuclear translocation of the active p50/p65 NF-κB dimer.

Modulation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38 kinases, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][] These pathways are often activated by inflammatory stimuli like lipopolysaccharide (LPS).[8] this compound might interfere with the phosphorylation cascade of one or more MAPK pathways, thereby reducing the expression of inflammatory genes.

Proposed Experimental Protocols

A systematic evaluation of this compound's anti-inflammatory potential requires a multi-tiered approach, beginning with in vitro screening followed by in vivo validation.

In Vitro Anti-inflammatory Assays

Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.[10][11] Inflammation can be induced by LPS, which mimics bacterial infection and triggers a robust inflammatory response.[12]

-

Principle: NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its concentration in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite (B80452), using the Griess assay.[2]

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[2]

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used for quantification.[13]

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[14]

-

Methodology:

-

Sample Preparation: Use the supernatant collected from the NO assay experiment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits (e.g., for mouse TNF-α and IL-6).[14] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

-

Principle: Western blotting is used to determine the effect of the compound on the protein levels of key inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2), as well as the phosphorylation status of MAPK and NF-κB pathway proteins in cell lysates.

-

Methodology:

-

Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-p38) overnight at 4°C.[13]

-

Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody, then visualize the protein bands using a chemiluminescence detection system.[13]

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[1][15][16]

-

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[17]

-

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg).

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15]

-

Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[15]

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

-

Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate how the results from the proposed experiments would be structured for clear comparison.

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control (Unstimulated) | - | 5.2 ± 1.1 | 45.8 ± 8.3 | 22.5 ± 5.1 |

| LPS (1 µg/mL) | - | 100.0 ± 8.5 | 3250.4 ± 210.6 | 1875.9 ± 150.2 |

| This compound | 1 | 95.3 ± 7.9 | 3100.1 ± 198.4 | 1790.3 ± 145.8 |

| 5 | 82.1 ± 6.5 | 2650.7 ± 180.1 | 1512.6 ± 120.7* | |

| 10 | 65.4 ± 5.1 | 1980.2 ± 155.3 | 1105.4 ± 98.3** | |

| 25 | 48.7 ± 4.2 | 1245.6 ± 110.9 | 750.1 ± 65.4 | |

| 50 | 35.6 ± 3.8 | 850.3 ± 75.2 | 480.8 ± 42.1 | |

| Dexamethasone (Positive Control) | 10 | 25.1 ± 2.9 | 620.5 ± 55.6 | 350.2 ± 31.9*** |

*Data are presented as mean ± SEM. Statistical significance compared to the LPS control group: *p < 0.05, **p < 0.01, **p < 0.001.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| This compound | 10 | 0.72 ± 0.06 | 15.3 |

| 20 | 0.55 ± 0.05* | 35.3 | |

| 40 | 0.41 ± 0.04 | 51.8 | |

| Indomethacin (Positive Control) | 5 | 0.35 ± 0.03 | 58.8 |

*Data are presented as mean ± SEM. Statistical significance compared to the Vehicle Control group: *p < 0.05, *p < 0.01.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for investigating the potential of this compound as a novel anti-inflammatory agent. The chemical structure of the compound, coupled with emerging evidence on the anti-inflammatory role of ketones, provides a strong rationale for its evaluation. The detailed in vitro and in vivo protocols outlined here represent a standard, robust approach to characterizing its efficacy and elucidating its mechanism of action.

Should the proposed experiments yield positive results, future research should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. Further investigations into its effects in chronic inflammation models and comprehensive toxicological studies will also be critical steps in its development as a potential therapeutic agent. The exploration of this compound and its analogs could open a new avenue for the discovery of anti-inflammatory drugs.

References

- 1. inotiv.com [inotiv.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the ketogenic diet’s potential in reducing neuroinflammation and modulating immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of 7-Hydroxyheptan-2-one in the Synthesis of Insect Sex Pheromones: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 7-Hydroxyheptan-2-one, a key intermediate in the synthesis of insect sex pheromones. The document is intended for researchers, scientists, and professionals in the fields of chemical ecology, organic synthesis, and the development of novel pest management strategies. It details the known and potential roles of this versatile molecule, its biosynthetic origins, and methodologies for its synthesis.

Introduction

Insect sex pheromones are critical chemical signals that mediate mating behavior, offering a highly specific and environmentally benign avenue for pest control. Among the diverse chemical structures of these pheromones, hydroxy-ketones represent a significant class. This compound has emerged as a valuable building block in the laboratory synthesis of complex pheromone molecules. While its direct role as a pheromone component in a specific insect species is not yet widely documented in publicly available literature, its bifunctional nature—possessing both a hydroxyl and a ketone group—makes it an ideal precursor for a variety of chemical transformations leading to active pheromonal compounds. Recent research has highlighted its importance as a key intermediate, with efforts focused on developing efficient enzymatic methods for its production with high yield and enantioselectivity[1].

Biosynthesis of Hydroxy-Ketone Pheromones in Insects

The biosynthesis of ketone and hydroxy-ketone insect pheromones is generally understood to originate from fatty acid metabolism[2]. While a specific pathway for this compound has not been elucidated in insects, a general proposed pathway involves the modification of fatty acyl-CoA precursors. This process typically includes steps of elongation, decarboxylation, hydroxylation, and oxidation to yield the final pheromone component[2]. The biosynthesis of methyl ketones, such as 2-heptanone (B89624) (an alarm pheromone in honeybees), can occur through the β-oxidation of fatty acids or the oxidation of n-alkanes[3][4]. It is plausible that a similar pathway, involving a terminal hydroxylation step, could lead to the formation of this compound or its derivatives in certain insect species.

The biosynthesis of such compounds is often regulated by hormones, such as juvenile hormone in beetles and cockroaches[2]. The diagram below illustrates a generalized biosynthetic pathway for ketone and hydroxy-ketone pheromones.

Caption: Generalized biosynthetic pathway of hydroxy-ketone pheromones.

Synthesis of this compound: Experimental Protocols

The laboratory synthesis of this compound is crucial for its use as a precursor in the production of insect pheromones. While specific, detailed protocols for this exact molecule are not abundant in recent literature, methods for the synthesis of structurally similar compounds, such as 5-hydroxyheptan-2-one, can be adapted. One common approach is the aldol (B89426) condensation reaction. The following is a representative protocol based on established methodologies for similar compounds.

Protocol: Synthesis of a Hydroxy-Heptanone via Aldol Condensation

This protocol describes the synthesis of a hydroxy-heptanone and can be adapted for this compound by selecting the appropriate starting materials.

Materials and Equipment:

-

Appropriate aldehyde and ketone starting materials

-

Base catalyst (e.g., Sodium Hydroxide)

-

Anhydrous solvent (e.g., Diethyl ether)

-

Apparatus for cooling (ice bath)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., distillation or column chromatography equipment)

Procedure:

-

Reaction Setup: A solution of the ketone is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Base: A catalytic amount of a strong base (e.g., sodium hydroxide) is added to the cooled ketone solution.

-

Addition of Aldehyde: The aldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation or column chromatography to yield the pure hydroxy-heptanone.

The workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of a hydroxy-heptanone.

Data Presentation

| Parameter | Value | Units | Reference |

| Synthesis Yield | % | ||

| Enantiomeric Excess | % | ||

| Purity (post-purification) | % | ||

| Electroantennogram (EAG) Response | mV | ||

| Wind Tunnel Attraction | % responding | ||

| Field Trap Catches | individuals/trap/day |

Conclusion and Future Directions

This compound is a promising and versatile intermediate for the synthesis of insect sex pheromones. While its direct biological role requires further investigation to identify the specific insect species that may utilize it or its derivatives, its chemical properties make it a valuable tool for synthetic chemists in the field of chemical ecology. Future research should focus on screening for the presence of this compound and its metabolites in insect pheromone glands, elucidating its specific biosynthetic pathways, and conducting detailed bioassays to determine the behavioral responses of target pest species to pheromones synthesized from this key intermediate. Such studies will be instrumental in developing the next generation of sustainable and effective pest management strategies.

References

Navigating the Physicochemical Landscape of 7-Hydroxyheptan-2-one: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptan-2-one, a bifunctional organic compound featuring both a hydroxyl and a ketone functional group, presents a unique profile for applications in specialty chemical synthesis, fragrance formulation, and as an intermediate in pharmaceutical manufacturing. Its utility in these fields is fundamentally governed by its behavior in various solvent systems. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound in organic solvents.

It is important to note that while qualitative information is available, specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available literature. Consequently, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Core Concepts: Solubility and Stability

The solubility of this compound in a given organic solvent dictates its utility in solution-based reactions and formulations. Its linear structure and the presence of both a polar hydroxyl group and a moderately polar ketone group suggest favorable interactions with a range of organic solvents.[1]

The stability of this compound is a measure of its resistance to chemical degradation in solution. Understanding its stability profile is crucial for defining storage conditions, predicting shelf-life, and ensuring the integrity of reaction mixtures and final products.

Data Presentation: Qualitative Solubility of this compound

| Organic Solvent | Polarity | Qualitative Solubility | Reference |

| Ethanol | Polar Protic | Soluble | Favorable due to hydrogen bonding with the hydroxyl group. |

| Acetone | Polar Aprotic | Soluble | Good interaction with the ketone functional group. |

| Water | Polar Protic | Limited Solubility | The non-polar carbon chain limits miscibility. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantitative determination of solubility and the assessment of stability for a compound such as this compound.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in units such as g/L or mol/L by accounting for the dilution factor.

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Protocol 2: Assessment of Chemical Stability

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials and Equipment:

-

Stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL)

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

2. Procedure:

-

Preparation of Test Samples:

-

Prepare separate solutions of this compound in the chosen organic solvent for each stress condition.

-

-

Application of Stress Conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and protected from light.

-

Acidic/Basic Hydrolysis: Add an equal volume of acidic or basic solution to the stock solution. Monitor changes over time at room temperature or elevated temperatures.

-

Oxidative Degradation: Add an oxidizing agent to the stock solution and monitor at room temperature.

-

Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize acidic or basic samples before analysis if necessary.

-

-

Quantification and Analysis:

-

Analyze the samples using a stability-indicating HPLC or GC method that can separate the parent compound from any degradation products.

-

Quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate and, if applicable, the half-life (t₁/₂) of the compound under each stress condition.

-

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflows for determining solubility and assessing the stability of this compound.

Caption: Potential degradation pathways of this compound under various stress conditions.

Conclusion

This technical guide serves as a foundational resource for understanding and evaluating the solubility and stability of this compound in organic solvents. While specific quantitative data remains a gap in the current literature, the provided qualitative information and detailed experimental protocols empower researchers to generate the necessary data for their specific applications. The bifunctional nature of this compound suggests a rich chemical reactivity, and a thorough understanding of its behavior in solution is paramount for its successful application in research and development.

References

7-Hydroxyheptan-2-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptan-2-one is a bifunctional organic compound with the CAS number 5070-59-7 and the molecular formula C7H14O2 .[1] This linear aliphatic ketone possesses both a hydroxyl and a carbonyl functional group, making it a versatile building block in organic synthesis.[2][3] Its utility spans the synthesis of fragrances, pharmaceuticals, and insect sex pheromones. Furthermore, derivatives of this compound are under investigation for their potential as anti-inflammatory and antimicrobial agents, with some studies suggesting a possible interaction with the NF-κB signaling pathway.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5070-59-7 | [1][2] |

| Molecular Formula | C7H14O2 | [1][4] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)CCCCCO | [1] |

| InChI Key | GHBTZUIMOPVXAV-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (Predicted) | Signals corresponding to the methyl ketone protons, methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the other methylene protons in the alkyl chain.[2] |

| ¹³C NMR (Predicted) | Distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the five methylene carbons. |

| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹) - Strong, sharp C=O stretch (~1715 cm⁻¹) - C-H stretches of the alkane chain (~2940-2860 cm⁻¹) |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 130. Common fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the carbonyl group.[5][6][7][8] |

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of this compound from readily available literature is limited, a common approach involves the selective oxidation or reduction of appropriate precursors.[2] A synthesis was reported in The Journal of Organic Chemistry, 1970, 35, p. 3080, although the full experimental details were not accessible for this guide.[4]

As an illustrative example, a general procedure for the synthesis of a structurally similar compound, 5-hydroxyheptan-2-one, via an aldol (B89426) condensation reaction is provided below. This protocol can be adapted and optimized for the synthesis of this compound.

Example Protocol: Synthesis of 5-Hydroxyheptan-2-one via Aldol Condensation [3]

Materials and Equipment:

-

Acetone (B3395972) (reagent grade)

-

Propanal (reagent grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water. Cool the flask in an ice bath.

-

Addition of Reactants: Add a molar excess of acetone to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 5-hydroxyheptan-2-one.

A general workflow for the synthesis and spectroscopic characterization of an organic compound.

Potential Biological Activities and Experimental Protocols

While extensive biological data for this compound is not available, its derivatives have shown promise as anti-inflammatory and antimicrobial agents.[2]

Anti-inflammatory Activity

Derivatives of this compound are being investigated for their potential to inhibit pro-inflammatory cytokines, possibly through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a key regulator of the inflammatory response.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):